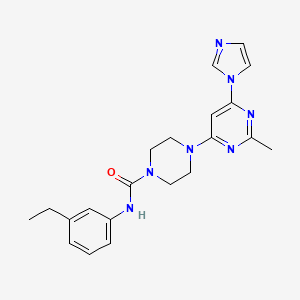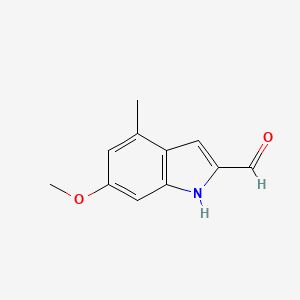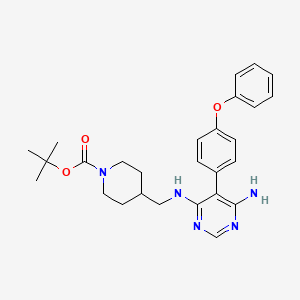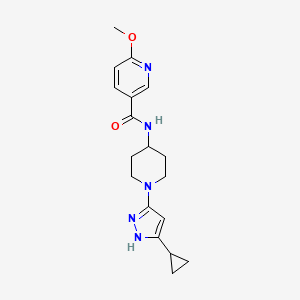
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
BenchChem offers high-quality (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The synthesis of pyrazole derivatives, including those similar in structure to (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, involves regioselective procedures using 1,3-dipolar cycloaddition reactions. This method provides a straightforward route to such compounds by reacting nitrile imines generated in situ with 3-formylchromones, highlighting the utility of pyrazole derivatives in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and functional group versatility (Alizadeh, Moafi, & Zhu, 2015).
Antimicrobial and Antibacterial Properties
Some pyrazole derivatives have been found to exhibit significant antimicrobial and antibacterial activities. For example, the synthesis and evaluation of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed that these compounds possess good antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds is associated with higher antimicrobial activity, suggesting that modifications to the pyrazole structure can enhance biological efficacy (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Enzyme Inhibition Studies
The metabolism of strained rings, including compounds with azetidine and oxadiazolyl moieties, involves specific enzyme pathways. For instance, glutathione S-transferase (GST) has been identified as a key enzyme in the metabolism of certain compounds by catalyzing the formation of glutathione-conjugated metabolites. This process is critical for understanding drug metabolism and detoxification pathways, providing insights into the design of more effective and safer therapeutic agents (Li et al., 2019).
Structural and Molecular Studies
Investigations into the crystal structures of pyrazole derivatives have revealed the importance of non-covalent interactions, such as lone pair-π interactions and halogen bonding, in determining their supramolecular architectures. These studies not only contribute to the understanding of molecular conformations and stability but also provide a foundation for designing compounds with tailored physical and chemical properties for specific applications (Sharma, Mohan, Gangwar, & Chopra, 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is then converted to the second intermediate, 3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, through a series of reactions involving condensation, reduction, and coupling reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "hydrazine hydrate", "acetic anhydride", "ethyl acetoacetate", "2-pyrazinecarboxylic acid", "thionyl chloride", "sodium azide", "sodium borohydride", "1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "ethyl chloroformate", "methylamine hydrochloride", "sodium hydroxide", "acetic acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde and hydrazine hydrate in acetic anhydride to form 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde", "Step 2: Reduction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde with sodium borohydride to form 3-(3-methoxyphenyl)-1H-pyrazole-5-carbinol", "Step 3: Conversion of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbinol to 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid through oxidation with thionyl chloride", "Step 4: Coupling of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with sodium azide to form 3-(3-methoxyphenyl)-1H-pyrazole-5-azide", "Step 5: Reduction of 3-(3-methoxyphenyl)-1H-pyrazole-5-azide with sodium borohydride to form 3-(3-methoxyphenyl)-1H-pyrazol-5-amine", "Step 6: Coupling of 3-(3-methoxyphenyl)-1H-pyrazol-5-amine with 1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one", "Step 7: Protection of the amine group in 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one with ethyl chloroformate in the presence of triethylamine to form (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methyl carbonate", "Step 8: Deprotection of the amine group in (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methyl carbonate with methylamine hydrochloride in the presence of sodium hydroxide to form (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine", "Step 9: Coupling of (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine with ethyl acetoacetate in the presence of acetic acid and methanol to form (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone" ] } | |
CAS RN |
1319161-98-2 |
Product Name |
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
Molecular Formula |
C20H17N7O3 |
Molecular Weight |
403.402 |
IUPAC Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C20H17N7O3/c1-29-14-4-2-3-12(7-14)15-8-16(25-24-15)20(28)27-10-13(11-27)19-23-18(26-30-19)17-9-21-5-6-22-17/h2-9,13H,10-11H2,1H3,(H,24,25) |
InChI Key |
GOSGBAQTYXVDQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)




![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2380479.png)



